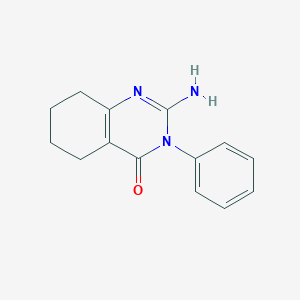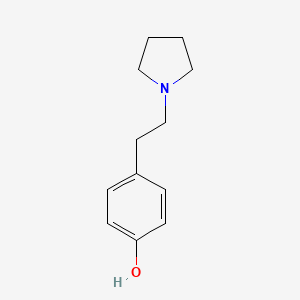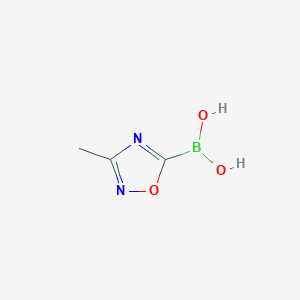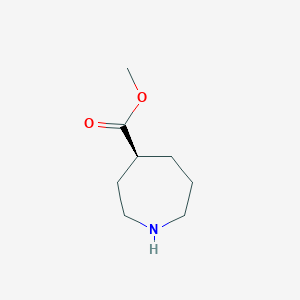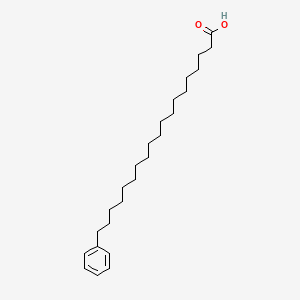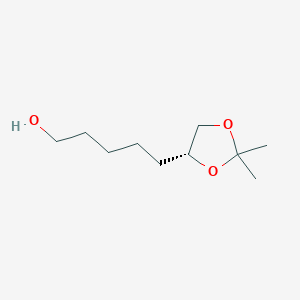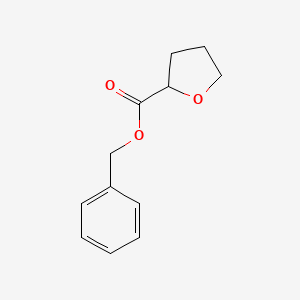
2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester
Overview
Description
2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester, also known as Furan-2-ylmethoxyphenylmethylcarbamate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester is not fully understood. However, it is believed to act by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for proper nerve function.
Biochemical and Physiological Effects:
Studies have shown that 2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester has various biochemical and physiological effects. It has been found to have insecticidal properties and has been shown to be effective against various pests. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it potentially useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester in lab experiments is its unique properties. This compound has been found to have various applications in different fields, making it a versatile compound to work with. However, one limitation of this compound is its potential toxicity. It is essential to handle this compound with care and follow proper safety protocols to avoid any adverse effects.
Future Directions
There are several future directions for the study of 2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester. One potential direction is the continued exploration of its insecticidal properties and its potential use as a pesticide. Additionally, further studies could be conducted to investigate its potential use in the treatment of various diseases, such as inflammation and oxidative stress-related conditions. Another potential direction is the exploration of its potential use in the development of new drugs with unique properties.
In conclusion, 2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties and potential applications make it a versatile compound to work with. However, it is essential to handle this compound with care due to its potential toxicity. Further studies are needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester has been found to have various applications in scientific research. It has been used as a building block in the synthesis of various compounds with potential applications in the pharmaceutical industry. Additionally, this compound has been studied for its potential use as a pesticide due to its insecticidal properties.
properties
IUPAC Name |
benzyl oxolane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(11-7-4-8-14-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLCAVORXGWRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furancarboxylic acid, tetrahydro-, phenylmethyl ester | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzotriazole,1-[(2-amino-4-thiazolyl)(methoxyimino)acetyl]-, 3-oxide, (Z)-(9CI)](/img/structure/B3284245.png)
![Methyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3284249.png)

